molecular formula C14H22N2O B7537853 N-adamantanyl(cyclopropylamino)carboxamide

N-adamantanyl(cyclopropylamino)carboxamide

Cat. No.: B7537853
M. Wt: 234.34 g/mol
InChI Key: NLLLVVJKVDDYTD-UHFFFAOYSA-N
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Description

N-adamantanyl(cyclopropylamino)carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts distinct physical and chemical properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-adamantanyl(cyclopropylamino)carboxamide typically involves the amidation of adamantanecarboxylic acid with cyclopropylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Common reagents used in this process include coupling agents such as carbodiimides or activating agents like acyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-adamantanyl(cyclopropylamino)carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-adamantanyl(cyclopropylamino)carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-adamantanyl(cyclopropylamino)carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-adamantanyl(cyclopropylamino)carboxamide is unique due to its specific combination of the adamantane framework and the cyclopropylamino group. This combination imparts distinct physical, chemical, and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(1-adamantyl)-3-cyclopropylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c17-13(15-12-1-2-12)16-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-12H,1-8H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLLVVJKVDDYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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